Dihydro Mupirocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydro Mupirocin is an antibacterial ointment used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide . The total synthesis of mupirocin H is accomplished starting from d-glucose .

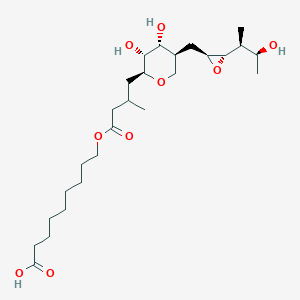

Molecular Structure Analysis

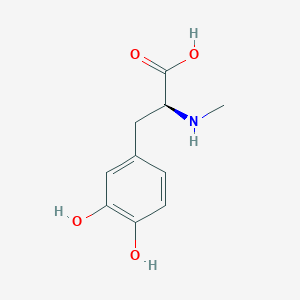

Dihydro Mupirocin has a molecular formula of C26H46O9 . The structure of mupirocin comprises a monic acid (a heptaketide) containing a pyran ring, attached to 9-hydroxynonanoic acid (9-HN) via an ester linkage .

Chemical Reactions Analysis

A Rieske oxygenase/epoxide hydrolase-catalysed reaction cascade creates oxygen heterocycles in mupirocin biosynthesis . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .

Physical And Chemical Properties Analysis

Dihydro Mupirocin has a molecular weight of 502.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The topological polar surface area is 146 Ų .

Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance and Mechanisms

Mupirocin, known for its ability to target methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, has been crucial in decolonizing nasal and skin infections. Research highlights its effectiveness in controlling MRSA on skin and nasal passages. However, resistance to mupirocin, through mutations in the isoleucyl-tRNA synthetase or acquisition of the mupA gene, poses challenges to its efficacy. Studies have identified both low-level and high-level resistance mechanisms, significantly impacting decolonization strategies and prompting the need for careful application and monitoring to avoid resistance development (Hetem & Bonten, 2013).

Biosynthesis and Genetic Regulation

The biosynthesis of mupirocin, produced by Pseudomonas fluorescens, involves complex pathways including polyketide synthases and tailoring enzymes. Understanding these pathways offers insights into antibiotic production and potential for developing novel antibiotics. Regulatory genes like mupR and mupI have been identified, playing roles in controlling mupirocin production, which is pivotal for topical treatments and staphylococcal infection management (Thomas et al., 2010).

Resistance Prevalence and Impact

The prevalence of mupirocin resistance has been studied across various regions, indicating an increase in resistance rates among Staphylococcus spp. isolates. Such resistance is associated with the overuse of mupirocin, highlighting the need for strategic use and resistance monitoring. Research emphasizes the impact of resistance on the effectiveness of mupirocin in infection control and the importance of understanding resistance mechanisms to develop effective countermeasures (O'Shea et al., 2009).

Novel Formulations and Applications

Exploring new formulations like nanoemulsions has been a significant step towards enhancing mupirocin's delivery and effectiveness. Such advancements not only improve the antibiotic's bioavailability but also offer promising alternatives for treating superficial skin infections more efficiently. This innovation in drug delivery systems marks a crucial development in topical antibiotic application, potentially overcoming limitations associated with resistance and inactivation (Alhasso et al., 2023).

Safety And Hazards

Zukünftige Richtungen

Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .

Eigenschaften

IUPAC Name |

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCNILVBRPJAH-OAOSLEDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332195 |

Source

|

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Mupirocin | |

CAS RN |

1246812-11-2 |

Source

|

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)